4-Ethynylphenylacetonitrile
Overview
Description
4-Ethynylphenylacetonitrile (4-EPN) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water and has a boiling point of about 120°C. 4-EPN is a common reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds. In addition, 4-EPN has been used in the synthesis of a variety of drugs and pharmaceuticals, as well as in the study of biochemical and physiological effects.
Scientific research applications
Electrochemical Applications and Synthesis
Electrochemical Oxidation of 4-Ethynylaniline for Diazine Compounds Synthesis
The electrochemical oxidation of 4-ethynylaniline in buffer solution/acetonitrile mixture has been studied, showing that the oxidation product is unstable in both acidic and alkaline solutions. This process has been utilized for the synthesis of 1,2-bis(4-ethynylphenyl)diazene, demonstrating potential antibiotic activity through molecular docking against receptors (Mehrdadian et al., 2021).
Synthesis of Derivatives for Biological Activities
Identification of Subnanomolar Src Kinase Inhibitor
Research into ethynyl- and ethenyl-4-phenylamino-3-quinolinecarbonitriles has led to the identification of compounds with significant Src inhibitory activity. Particularly, derivatives with an ethenylpyridine N-oxide group at C-7 have shown to be potent inhibitors of Src enzymatic activity, indicating their potential for therapeutic applications (Barrios Sosa et al., 2005).
Interaction with DNA
Binding Mode of 3, 4-Dihydropyrano[c]Chromene Derivative with DNA
A study on the interaction between a 3, 4-dihydropyrano[c]chromene derivative and calf thymus DNA has been conducted, revealing that the compound interacts with DNA through a non-intercalative mode. This interaction suggests the potential for designing new drugs targeted to DNA, providing insights into the structure and physical properties of DNA (Farajzadeh Dehkordi et al., 2015).
Carbon Dioxide Sensing
Room-Temperature Operated Carbon Dioxide Sensor
Ethynylated-thiourea derivatives have been designed, synthesized, and used as sensing layers for the detection of carbon dioxide (CO2) gas. These compounds, applied to interdigitated electrodes, demonstrated significant responsiveness to CO2 concentrations at room temperature, highlighting their potential for developing efficient CO2 sensors (Daud et al., 2019).
properties
IUPAC Name |
2-(4-ethynylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBOLAETAAHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581739 | |
Record name | (4-Ethynylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylphenylacetonitrile | |
CAS RN |
351002-90-9 | |
Record name | (4-Ethynylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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